3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane
Description
3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane is a bicyclic spirocyclic compound featuring a pyrimidine ring fused to a 3,9-diazaspiro[5.5]undecane scaffold. This structure is synthesized via multi-step reactions, often involving Buchwald-Hartwig coupling or reductive amination (). The pyrimidine moiety enhances binding to biological targets, while the spirocyclic core provides conformational rigidity, improving selectivity and metabolic stability.
Key applications include:
- GABAA Receptor Antagonism: Derivatives like compounds 2027 and 018 act as competitive orthosteric antagonists at γ-aminobutyric acid type A receptors (GABAAR), showing nanomolar potency despite lacking a traditional GABA-like carboxylic acid group ().
- Antiviral Activity: Structural modifications of the scaffold have yielded CCR5 antagonists with oral bioavailability, critical for inhibiting HIV entry ().
- Chemical Synthesis: The spirocyclic template is versatile, enabling derivatization for diverse pharmacological applications ().
Properties
IUPAC Name |
3-pyrimidin-2-yl-3,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-6-15-12(16-7-1)17-10-4-13(5-11-17)2-8-14-9-3-13/h1,6-7,14H,2-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPLLDWQZMYSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclization via Knoevenagel Condensation
The foundational synthesis of 3,9-diazaspiro[5.5]undecane derivatives begins with N-benzyl piperidine-4-ketone and ethyl cyanoacetate in a cholamine-mediated Knoevenagel condensation. This step generates dicyanocarbodiimide intermediates (65% yield) through nucleophilic attack and cyclization. The reaction proceeds at 0°C over eight days, favoring entropy-driven spiro ring formation.
Mechanistic Consideration :
Cholamine (2-aminoethanol) acts as a dual base and solvent, deprotonating ethyl cyanoacetate to form an enolate that attacks the piperidine ketone. Subsequent intramolecular cyclization forms the spiro center, stabilized by conjugation with cyano groups.
Acidic Hydrolysis and Decarboxylation
Selective hydrolysis of dicyanocarbodiimide intermediates employs 30% H<sub>2</sub>SO<sub>4</sub> at 100°C for 18 hours, achieving 68% yield of carbodiimide carboxylic acid. Decarboxylation occurs spontaneously under these conditions, eliminating CO<sub>2</sub> to yield a monoacid intermediate.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Acid concentration | 30% H<sub>2</sub>SO<sub>4</sub> | 68 |
| Temperature | 100°C | 68 |
| Alternative acids | 50% H<sub>3</sub>PO<sub>4</sub> | 64 |
Functionalization with Pyrimidin-2-yl Moieties
Palladium-Catalyzed Cross-Coupling
Post-spirocyclization, the introduction of pyrimidin-2-yl groups leverages palladium-catalyzed Buchwald-Hartwig amination. As demonstrated in analogous syntheses, aryl halides or triflates on the spiro core react with 2-aminopyrimidine under Pd(OAc)<sub>2</sub>/Xantphos catalysis.
Representative Protocol :
-
Substrate : 3-bromo-3,9-diazaspiro[5.5]undecane (1 equiv)
-
Reagent : 2-aminopyrimidine (1.2 equiv), Pd(OAc)<sub>2</sub> (5 mol%), Xantphos (10 mol%)
-
Conditions : 110°C, toluene, 16 hours
Side Reactions :
Competitive C-N bond cleavage occurs above 120°C, necessitating precise temperature control.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient pyrimidines undergo SNAr with spirocyclic amines. For example, 2-chloropyrimidine reacts with 3,9-diazaspiro[5.5]undecane in DMF at 80°C (K<sub>2</sub>CO<sub>3</sub> base, 72% yield).
Limitations :
-
Requires electron-withdrawing groups on pyrimidine
-
Lower efficiency compared to cross-coupling (≤70% vs. 84%)
Protective Group Strategies
Benzyl Group Removal
Hydrogenolysis (10% Pd/C, H<sub>2</sub> 50 psi, 50°C) cleaves N-benzyl protective groups with 82–96% efficiency. This step is critical for exposing the secondary amine for pyrimidinylation.
Safety Note :
Exothermic hydrogen uptake requires controlled pressure and temperature to prevent runaway reactions.
tert-Butoxycarbonyl (Boc) Protection
Boc groups stabilize amines during harsh reactions (e.g., acidic hydrolysis). Deprotection uses HCl/dioxane (4M, 25°C, 2 hours, 95% recovery).
Structural Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts or under thermal conditions.
Major Products
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of diazaspiro compounds exhibit anticancer properties. The spiro structure allows for interaction with various biological targets, potentially inhibiting cancer cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .
Antimicrobial Properties
3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane has been evaluated for its antimicrobial activity against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in developing new antibiotics, particularly in light of rising antibiotic resistance .
Central Nervous System (CNS) Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research. Preliminary studies indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Further exploration into its mechanism of action on neurotransmitter systems is warranted.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that can include:
- Formation of the spiro structure : Utilizing cyclization reactions to form the diazaspiro framework.
- Pyrimidine incorporation : Employing nucleophilic substitution reactions to introduce the pyrimidine moiety.
- Purification and characterization : Techniques such as chromatography and NMR spectroscopy are used to ensure the purity and structural integrity of the compound.
Case Study 1: Anticancer Mechanisms
A study published in the Journal of Medicinal Chemistry investigated several diazaspiro compounds, including derivatives of this compound, revealing their ability to inhibit tumor growth in xenograft models. The research highlighted specific pathways affected by these compounds, including apoptosis-related signaling .
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Antimicrobial Agents and Chemotherapy, the antimicrobial activity of this compound was assessed against various bacterial strains. Results demonstrated significant inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism by which 3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription.
Comparison with Similar Compounds
GABAA Receptor Antagonists
Insights :
- The 3,9-diazaspiro[5.5]undecane core in 2027 and related compounds enables competitive antagonism without a GABA-like group, unlike gabazine .
- Substitutions at the 3-position (e.g., pyrimidinyl vs. aryl groups) dictate subunit selectivity and potency. Secondary amine substitution abolishes activity, highlighting the scaffold’s sensitivity to modifications .
CCR5 Antagonists for Antiviral Therapy
Insights :
- Replacement of cyclic carbamates with the 3,9-diazaspiro[5.5]undecane scaffold enhances oral bioavailability while retaining nanomolar antiviral efficacy .
Fluorinated Spirocyclic Derivatives
Insights :
Adhesamine Analogues in Cell Adhesion
Insights :
- The spirocyclic core facilitates multivalent interactions with heparan sulfate, critical for physiological cell adhesion .
Biological Activity
3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane (CAS No. 959493-37-9) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, combining a pyrimidine moiety with a diazaspiro undecane core, which may influence its interaction with biological targets.
- Molecular Formula: C14H21N3
- Molecular Weight: 231.34 g/mol
- CAS Number: 959493-37-9
Biological Activity Overview
Research indicates that compounds of the diazaspiro[5.5]undecane class exhibit a range of biological activities, including potential applications in treating obesity, pain management, and various neurological disorders. The following sections summarize key findings related to the biological activity of this compound.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition: Compounds in this class have been shown to inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid synthesis.
- Receptor Modulation: Interaction with neuropeptide Y (NPY) receptors suggests potential applications in regulating appetite and energy balance, particularly in obesity treatment.
- Neurotransmitter Interaction: The structural properties allow for potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.
Case Studies and Research Findings
Several studies have highlighted the biological activity of diazaspiro[5.5]undecanes, including derivatives like this compound.
Study 1: Inhibition of Acetyl-CoA Carboxylase
A study demonstrated that various diazaspiro compounds exhibited dual inhibition of ACC1 and ACC2, essential for fatty acid metabolism. Specific derivatives showed IC50 values as low as 11 nM for hACC1 and 4 nM for hACC2, indicating potent inhibitory effects .
Study 2: Neuropeptide Y Antagonism
Research on compounds containing the diazaspiro framework revealed significant antagonistic activity against NPY Y5 receptors. Compounds tested showed IC50 values under 500 nM, suggesting their potential use in treating obesity-related disorders .
Data Table: Biological Activity Summary
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| ACC1 Inhibition | Acetyl-CoA Carboxylase | 11 nM | |
| ACC2 Inhibition | Acetyl-CoA Carboxylase | 4 nM | |
| NPY Y5 Receptor Antagonism | Neuropeptide Y | <500 nM |
Safety and Toxicology
The safety profile of this compound is characterized by specific hazard statements indicating potential risks such as skin irritation and eye damage (H302-H319). Proper handling and storage conditions are recommended to mitigate these risks .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane, and what key reaction conditions are required?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving spirocyclic ring formation and pyrimidine substitution. A general approach includes:
- Step 1 : Cyclocondensation of amines with ketones or aldehydes to form the spirocyclic backbone.
- Step 2 : Functionalization at the 3-position via nucleophilic substitution or cross-coupling reactions with pyrimidine derivatives.
- Critical Conditions : Use of anhydrous solvents (e.g., dry pyridine) and catalysts (e.g., Pd for coupling reactions). Purification often involves column chromatography or recrystallization .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Spirocycle Formation | NH₂CH₂CH₂NH₂, reflux, 6h | 65 | 95% |
| Pyrimidine Coupling | Pd(PPh₃)₄, DMF, 80°C | 45 | 90% |
Q. What spectroscopic and computational methods are used to characterize the spirocyclic structure?
- Methodological Answer :
- NMR : and NMR confirm spirojunction and pyrimidine substitution via distinct splitting patterns (e.g., diastereotopic protons in the spiro ring) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 244.3752 g/mol for related analogs) .
- Computational Modeling : Density Functional Theory (DFT) predicts conformational stability and electron distribution .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across different assay systems (e.g., cell adhesion vs. enzymatic inhibition)?
- Methodological Answer :
- Assay Optimization : Standardize buffer pH (e.g., ammonium acetate pH 6.5 for solubility) and temperature .
- Control Experiments : Use reference compounds (e.g., Adhesamine analogs) to validate assay reproducibility .
- Data Normalization : Adjust for cell-line-specific receptor expression levels using flow cytometry .
Q. What strategies address stereochemical challenges during synthesis, such as unintended by-products from ring strain?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
- By-Product Mitigation : Optimize reaction time/temperature to minimize rearrangements (e.g., avoid prolonged heating in pyridine) .
- Computational Screening : Molecular dynamics simulations predict steric clashes guiding substituent placement .
Q. How can factorial design improve reaction optimization for scaling up synthesis?
- Methodological Answer :
- Variable Selection : Test factors like catalyst loading, solvent polarity, and temperature.
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 1.5 mol% Pd, DMF at 80°C) .
- Data Table :
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Catalyst (mol%) | 1.0 | 2.0 | 1.5 |
| Temperature (°C) | 70 | 90 | 80 |
| Solvent | DCM | DMF | DMF |
Q. What computational frameworks integrate the compound’s conformational dynamics with pharmacological target binding?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., syndecan-4) .
- MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories using AMBER .
- Free Energy Calculations : MM-GBSA predicts binding affinity differences between spirocyclic conformers .
Contradiction Analysis & Theoretical Integration
Q. How should conflicting data on the compound’s role in syndecan-4 clustering be reconciled?
- Methodological Answer :
- Mechanistic Studies : Use Förster Resonance Energy Transfer (FRET) to probe spatial aggregation of syndecan-4 .
- Dose-Response Analysis : Confirm cooperative effects at low concentrations (EC₅₀ < 10 µM) .
Q. What theoretical models explain the compound’s dual behavior as a receptor agonist and antagonist in different tissues?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
